molecular formula C19H17BF3NO2 B6313474 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-phenyl-6-(trifluoromethyl)benzonitrile CAS No. 2096998-01-3

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-phenyl-6-(trifluoromethyl)benzonitrile

Cat. No.: B6313474
CAS No.: 2096998-01-3
M. Wt: 359.2 g/mol
InChI Key: HXADEMCDOQZNDI-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-phenyl-6-(trifluoromethyl)benzonitrile is a complex organic compound with the molecular formula C13H13BF3NO2 It is characterized by the presence of a boron-containing dioxaborinane ring, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-cyanophenylboronic acid with neopentyl glycol under specific conditions to form the dioxaborinane ring . The reaction is usually carried out in an inert atmosphere at temperatures ranging from 2-8°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The compound is typically purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-phenyl-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, boron-containing alcohols, and substituted derivatives of the original compound. These products are often isolated and purified using standard laboratory techniques .

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-phenyl-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborinane ring can form stable complexes with various biomolecules, influencing their activity. The phenyl and trifluoromethyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-phenyl-6-(trifluoromethyl)benzonitrile is unique due to the presence of both phenyl and trifluoromethyl groups, which enhance its stability and reactivity. These features make it a valuable compound in various scientific research applications and industrial processes .

Properties

IUPAC Name

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-phenyl-6-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BF3NO2/c1-18(2)11-25-20(26-12-18)17-9-14(13-6-4-3-5-7-13)8-16(15(17)10-24)19(21,22)23/h3-9H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXADEMCDOQZNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC(=C2C#N)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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